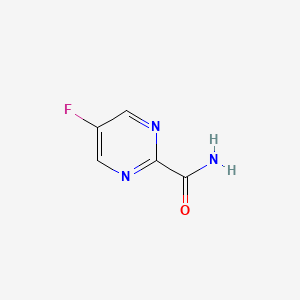

5-Fluoropyrimidine-2-carboxamide

Beschreibung

5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide (-CONH$_2$) group at the 2-position of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3.

Eigenschaften

Molekularformel |

C5H4FN3O |

|---|---|

Molekulargewicht |

141.10 g/mol |

IUPAC-Name |

5-fluoropyrimidine-2-carboxamide |

InChI |

InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |

InChI-Schlüssel |

GVGFPOMHJUJCDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=N1)C(=O)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Fluoropyrimidin-2-carboxamid umfasst typischerweise die Reaktion von 2,4-Dichlor-5-fluorpyrimidin mit verschiedenen Nukleophilen wie Alkoxiden, Phenolen und Aminen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Kaliumcarbonat (K2CO3), um die Substitutionsreaktionen zu erleichtern.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für fluorierte Pyrimidine, einschließlich 5-Fluoropyrimidin-2-carboxamid, umfassen oft großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluoropyrimidin-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Umfassen üblicherweise nukleophile Substitutionen, bei denen das Fluoratom durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Diese Reaktionen können die an den Pyrimidinring gebundenen funktionellen Gruppen modifizieren.

Cyclisierung: Bildung cyclischer Verbindungen durch intramolekulare Reaktionen.

Häufige Reagenzien und Bedingungen

Nukleophile: Alkoxide, Phenole und Amine.

Lösungsmittel: Dimethylformamid (DMF), Dimethylsulfoxid (DMSO).

Katalysatoren: Kaliumcarbonat (K2CO3), Tetrabutylammoniumfluorid (TBAF).

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Pyrimidine, die zur Synthese komplexerer Moleküle weiterverwendet werden können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von 5-Fluoropyrimidin-2-carboxamid beinhaltet die Hemmung der Thymidilatsynthase. Dieses Enzym ist für die Synthese von Thymidin essentiell, einem Nukleotid, das für die DNA-Replikation benötigt wird. Durch die Hemmung der Thymidilatsynthase stört 5-Fluoropyrimidin-2-carboxamid die DNA-Synthese und führt zum Zelltod. Dieser Mechanismus ist besonders effektiv gegen schnell proliferierende Krebszellen.

Wirkmechanismus

The primary mechanism of action of 5-Fluoropyrimidine-2-carboxamide involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, this compound disrupts DNA synthesis, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Data Table

Key Research Findings

Fluorination Effects : Fluorine at C5 in pyrimidines enhances electronegativity and blocks metabolic oxidation, prolonging half-life .

Carboxamide Position : C2 carboxamides may favor interactions with polar residues in enzyme active sites compared to C5-substituted analogs .

Synthetic Flexibility : Parallel solution-phase synthesis (as in ) enables rapid generation of pyrimidine carboxamide libraries, suggesting scalable routes for this compound derivatives .

Biologische Aktivität

5-Fluoropyrimidine-2-carboxamide is a pyrimidine derivative characterized by a fluorine atom at the 5-position and a carboxamide functional group at the 2-position. With a molecular formula of CHFNO and a molecular weight of approximately 128.11 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various therapeutic agents, especially those with anticancer properties. The presence of fluorine enhances the lipophilicity and biological activity of the molecule, making it an attractive scaffold for drug development. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, thereby exhibiting potential anticancer effects.

Anticancer Properties

Recent studies have highlighted the compound's promising role in cancer treatment, particularly in enhancing the efficacy of established chemotherapeutics like 5-fluorouracil (5-FU). For instance, research has shown that when combined with other agents, such as purpurogallin carboxylic acid (PCA), 5-FU exhibits synergistic effects on liver cancer cells. This combination has been shown to significantly reduce cell proliferation and enhance apoptosis through mechanisms involving ATP-binding cassette subfamily G member 2 (ABCG2) inhibition .

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

- Cytotoxicity Studies : In vitro experiments demonstrated that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2). For instance, one study reported IC values in low nanomolar ranges for certain derivatives, indicating high potency .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. A notable finding was that certain derivatives could induce G2/M phase arrest by regulating cyclin B1 expression, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Structure-Activity Relationship (SAR) : SAR studies have been pivotal in understanding how modifications to the pyrimidine structure influence biological activity. For example, substituents at specific positions on the aromatic rings have been shown to significantly alter potency against various targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC Value | Mechanism |

|---|---|---|---|

| This compound | Various cancer cell lines | Low nanomolar range | Cytotoxicity via apoptosis |

| PCA + 5-FU | Liver cancer cells | Synergistic effect | ABCG2 inhibition |

| Derivative A | HCT-116 cells | 3.8 nM | G2/M phase arrest |

| Derivative B | HepG2 cells | <0.016 µg/mL | Induction of ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.